molecular formula C17H17FN2O2 B6538908 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide CAS No. 1060309-56-9

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide

Cat. No.: B6538908
CAS No.: 1060309-56-9
M. Wt: 300.33 g/mol
InChI Key: KTFIFKUYBIYVJB-UHFFFAOYSA-N
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Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a dimethylcarbamoyl group, a phenyl ring, and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylcarbamoyl)methylphenylamine with 3-fluorobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide
  • N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-fluorobenzamide

Uniqueness

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the benzamide ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIFKUYBIYVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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